(R)-4-Methyl-2-phenyl-4,5-dihydrooxazole
Description
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(4R)-4-methyl-2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H11NO/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChI Key |
LDESTFIGYTYDHH-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1COC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1COC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization of Amino Alcohols with Nitriles or Carboxylic Acid Derivatives
One common method involves the cyclization of β-amino alcohols with nitriles or activated carboxylic acid derivatives under dehydrating conditions to form the oxazoline ring. This approach typically requires:
- Starting from enantiomerically pure β-amino alcohols (e.g., (R)-2-amino-1-phenylethanol derivatives).
- Reaction with nitriles or acid chlorides in the presence of dehydrating agents or catalysts.
- Control of reaction temperature and solvent to preserve stereochemistry.
However, explicit protocols for the preparation of (R)-4-methyl-2-phenyl-4,5-dihydrooxazole via this classical route are less documented in recent literature.
Cycloaddition and Nucleophilic Addition Routes
Recent advances have employed cycloaddition and nucleophilic addition reactions involving oxazoline intermediates:
1,3-Dipolar Cycloaddition: A notable method involves the 1,3-dipolar cycloaddition of 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole with diethyl acetylenedicarboxylate to yield derivatives of the target oxazoline in high yield (75%) under solvent-free conditions or mild stirring in organic solvents.
Nucleophilic Addition to o-OBoc Salicylaldehydes: Another innovative method utilizes the addition of Grignard reagents to o-OBoc salicylaldehydes in the presence of 4,5-dihydrooxazoles, followed by aqueous workup. This multi-component reaction (M4CR) generates structurally diverse oxazoline derivatives, including those bearing masked N-2-hydroxyethyl residues. The reaction proceeds via a zwitterionic dihydrooxazole ortho-quinone methide intermediate.
Specific Preparation Methodologies
Synthesis via 4-(Azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole Intermediate
Step 1: Preparation of 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole by functionalization of the oxazoline ring at the 4-position with an azidomethyl group.
Step 2: Cycloaddition reaction of this azide intermediate with diethyl acetylenedicarboxylate (equimolar amounts, ~0.65 mmol each) stirred for 12 hours at room temperature.
Step 3: Workup involves extraction with ethyl acetate, washing with water, drying over sodium sulfate, and solvent removal.
Step 4: Purification by recrystallization from ether-hexane yields the pure product as a white solid with a melting point of 92–94°C and an isolated yield of 75%.
Nucleophilic Addition of Grignard Reagents to Salicylaldehydes in Presence of 4,5-Dihydrooxazoles
Step 1: Preparation of ortho-OBoc salicylaldehydes as electrophilic partners.
Step 2: Addition of Grignard reagents (various alkyl or aryl magnesium halides) to the aldehyde at low temperature (−78°C) in diethyl ether.
Step 3: Subsequent addition of 4,5-dihydrooxazole (2 equivalents) to the reaction mixture.
Step 4: Slow warming to room temperature over 24 hours.
Step 5: Aqueous workup with sodium bicarbonate solution to yield benzopyran adducts with masked hydroxyethyl residues.
This method provides access to a broad range of oxazoline derivatives with diverse substituents, useful for further functionalization.
Activation and Functionalization via Triflic Anhydride
Treatment of 5-methyl-2-phenyl-4,5-dihydrooxazole with trifluoromethanesulfonic anhydride (Tf2O) in anhydrous dichloromethane at −78°C activates the oxazoline ring.
Stirring at low temperature followed by warming to room temperature and aqueous extraction yields triflate derivatives.
These intermediates can be further transformed or purified by silica gel chromatography, yielding products in good yields (47–86%).
Analytical Data Supporting Preparation
The structures of synthesized this compound and derivatives are confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR data reveal characteristic chemical shifts for the oxazoline ring protons and substituents. For example, methyl protons appear as singlets near 1.3–1.4 ppm, and the methine protons of the oxazoline ring show AB splitting patterns.
Mass Spectrometry (MS): Electron ionization (EI) mass spectra confirm molecular ion peaks consistent with molecular weights (e.g., m/z 161 for the parent compound).
Elemental Analysis: Confirms purity and stoichiometry of the synthesized compounds.
Melting Point Determination: Provides physical characterization consistent with literature values (e.g., 92–94°C for pure compounds).
Summary Table of Preparation Methods
Research Discoveries and Practical Implications
The cycloaddition approach provides a robust and high-yielding route to oxazoline derivatives, facilitating the synthesis of complex molecules with antibacterial and pharmacological properties.
The nucleophilic addition method expands the chemical space accessible via oxazoline chemistry, enabling the construction of multifunctional molecules with potential bioactivity.
Activation by triflic anhydride allows for selective ring opening and further functionalization, useful in medicinal chemistry and ligand design.
These methods collectively demonstrate the versatility and synthetic utility of this compound as a scaffold in organic synthesis.
Scientific Research Applications
(R)-4-Methyl-2-phenyl-4,5-dihydrooxazole is a heterocyclic compound featuring an oxazole ring with methyl and phenyl groups attached. Its molecular formula is . The compound is chiral because of a stereogenic center located on the carbon next to the nitrogen atom in the oxazole ring, which gives it unique chemical properties and potential for biological activity.
Applications
This compound and its derivatives exhibit significant biological activities, making them useful in a variety of applications.
Pharmaceutical Research
This compound is being explored for pharmaceutical applications because of its biological activity. Studies on its interactions reveal its potential to form complexes with various biological targets, which is vital for assessing its therapeutic potential and optimizing its effectiveness in medicinal chemistry.
Hydrogels in Therapeutic Applications
Hydrogels, including those responsive to reactive oxygen species (ROS), are increasingly valuable in therapeutic applications . ROS-responsive hydrogels are engineered to contain ROS-sensitive bonds, such as disulfide or diselenium bonds, enabling them to respond to ROS like superoxide radicals, hydroxyl radicals, and hydrogen peroxide . These hydrogels are designed for environments with elevated ROS levels, such as those found in inflammation, tumor microenvironments (TMEs), and neurodegenerative diseases . Cancer cells, for example, often exhibit increased ROS levels due to abnormal metabolic activity and mitochondrial dysfunction, offering a targeted approach for cancer therapy by focusing specifically on tumor tissues while minimizing effects on healthy cells .
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Amino-4-methylphenol | Phenolic Compound | Exhibits different reactivity due to amino group |
| 4-Methyl-2-phenyloxazole | Oxazole | Lacks hydrogen at the nitrogen position |
| 5-Methyl-2-(phenyl)thiazole | Thiazole | Contains sulfur in the ring structure |
| 1H-Pyrazole derivatives | Heterocyclic Compound | Different heteroatoms lead to varying biological activities |
These compounds highlight the unique functional groups and stereochemistry of this compound, which contribute to its distinct chemical reactivity and biological properties.
Synthesis of Chiral 2-Oxazoline
Mechanism of Action
The mechanism by which ®-4-Methyl-2-phenyl-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Influence: The introduction of electron-withdrawing groups (e.g., trifluoromethyl in ) enhances bioactivity compared to the methyl group in the target compound.
- Stereochemical Impact: Enantiomers like Nocazoline A ([α]²⁵D +15) and Yanglingmycin ([α]²⁸D -16.2) demonstrate opposing optical rotations, highlighting the role of chirality in biological interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility : Polar substituents (e.g., hydroxymethyl in Yanglingmycin) improve water solubility, whereas aromatic groups (e.g., benzyl in ) favor organic solvents.
- Stability : Steric hindrance from bulky groups (e.g., tert-butyl in ) enhances thermal stability.
Table 3: Antimicrobial Activity of Selected Oxazolines
Key Observations :
Q & A
Q. What are the optimal synthetic routes for preparing (R)-4-Methyl-2-phenyl-4,5-dihydrooxazole with high enantiomeric purity?
The synthesis typically involves enantioselective methods starting from chiral precursors. For example, (S)-(+)-2-Phenylglycinol has been used to synthesize S-enantiomers of related oxazolines via a three-step process: (i) condensation with a carbonyl source, (ii) cyclization, and (iii) purification. This method achieves yields of 83.2–94.5% and enantiomeric purity >99%, confirmed by polarimetry and chiral chromatography . For the R-enantiomer, analogous protocols with R-configuration precursors or chiral resolution techniques (e.g., enzymatic kinetic resolution) may be applied.
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and enantiopurity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent positions. For example, distinct chemical shifts for oxazoline ring protons (e.g., 4.5–5.5 ppm for diastereotopic hydrogens) and aromatic protons (7.0–8.0 ppm) .
- Polarimetry : Measures optical rotation to determine enantiomeric excess (e.g., [α] values) .
- GC-MS/IR : Validates molecular weight and functional groups (e.g., C=N stretch at ~1650 cm) .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for oxazoline derivatives, such as regiochemical ambiguities in triazole-adduct formation?
Contradictions often arise from overlapping signals in H NMR. Advanced strategies include:
- 2D NMR Experiments : H-N HMBC can differentiate between 1,4- and 1,5-triazole regioisomers by correlating nitrogen chemical shifts with adjacent protons .
- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., interatomic distances in crystal structures, as shown in Table 4 of ) .
- Computational Modeling : DFT calculations predict NMR chemical shifts and optimize geometries to validate experimental data .
Q. What strategies are effective for designing this compound derivatives with enhanced biological activity (e.g., antifungal properties)?
Methodologies include:
- Structural Modification : Introducing electron-withdrawing groups (e.g., halogens) or extending conjugation (e.g., benzo[b]thiophene moieties) to improve bioactivity. For example, 2-(benzo[b]thiophen-2-yl) analogs show broad-spectrum antifungal activity by targeting fungal cell membranes .
- In Silico Screening : Molecular docking to predict binding affinity with target enzymes (e.g., fungal lanosterol demethylase).
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Candida spp. and Aspergillus spp. .
Q. How can this compound derivatives be applied in asymmetric catalysis?
These compounds serve as chiral ligands or organocatalysts. Examples include:
- Bis(oxazoline) Catalysts : Chiral bis(oxazoline) complexes with metals (e.g., Cu, Pd) enable enantioselective transformations like cyclopropanation or Diels-Alder reactions. For instance, (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) ligands achieve >90% ee in asymmetric cycloadditions .
- Organotin Functionalization : Derivatives with triphenylstannyl groups (e.g., ) act as precursors for cross-coupling catalysis .
Q. What are the challenges in scaling up enantioselective syntheses of this compound for industrial research?
Critical considerations include:
- Catalyst Recycling : Immobilizing chiral catalysts on solid supports to reduce costs.
- Solvent Optimization : Replacing toxic solvents (e.g., DMSO) with greener alternatives (e.g., ethanol/water mixtures) without compromising yield .
- Process Analytical Technology (PAT) : Real-time monitoring of enantiomeric excess using inline Raman spectroscopy or HPLC .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data regarding the stability of oxazoline derivatives under varying reaction conditions?
- Accelerated Stability Studies : Expose compounds to heat, light, and humidity, then track degradation via HPLC.
- Kinetic Analysis : Determine half-lives in different solvents (e.g., toluene vs. DMF) to identify optimal storage conditions .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., reports storage at 0–6°C for stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
